molecular formula C8H6BrF2NO2 B1337396 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide CAS No. 239136-81-3

2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

Cat. No. B1337396
M. Wt: 266.04 g/mol
InChI Key: KYMHHFWTYFGZEK-UHFFFAOYSA-N
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Description

The compound "2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide" is not directly studied in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted acetamides, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the study of the crystal structure and hydrogen bonding of bromoindoles with acetamide groups , and the synthesis and structural analysis of bromophenyl acetamides , are relevant to understanding the molecular structure and potential reactivity of the compound .

Synthesis Analysis

The synthesis of related bromo- and fluoro-substituted acetamides typically involves multi-step reactions, including alkylation, nitration, and Beckmann rearrangement . For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation of p-acetamidophenol followed by nitration . These methods could potentially be adapted for the synthesis of "2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide" by choosing appropriate starting materials and reagents to introduce the bromo and difluoro groups to the acetamide backbone.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted acetamides is characterized by the dihedral angles between the aromatic rings and the acetamide group, as well as the presence of intermolecular hydrogen bonds and other weak interactions that influence the crystal packing . For instance, in "2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide," the dihedral angle between the benzene rings and the acetamide unit is significant, and the molecules are connected by N—H⋯O hydrogen bonds and C—H⋯π contacts . Similar structural features are likely to be present in "2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide," affecting its crystal structure and physical properties.

Chemical Reactions Analysis

The reactivity of bromo- and fluoro-substituted acetamides can be influenced by the presence of electron-withdrawing groups, such as nitro, bromo, or fluoro substituents, which can affect the electron density of the aromatic ring and the acetamide group . These substituents can also impact the susceptibility of the compound to undergo further chemical reactions, such as oxidation or halogen exchange, as seen in the oxidation of N-hydroxy-N-(2-fluorenyl)acetamide by halogenated oxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted acetamides are determined by their molecular structure, which includes factors such as bond lengths, bond angles, and torsion angles . These structural parameters can be studied using techniques like NMR, IR, mass spectrometry, and X-ray crystallography . The presence of halogen atoms and the acetamide group can influence properties like melting point, solubility, and reactivity. For "2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide," one can expect similar analytical techniques to be used to determine its physical and chemical properties, which would be influenced by the strong electron-withdrawing effects of the bromo and difluoro groups.

Scientific Research Applications

Precursors for Novel Compound Synthesis

Difluoro(trimethylsilyl)acetamides have been prepared from chlorodifluoroacetamides by electrochemical silylation, serving as precursors for 3,3-difluoroazetidinones, a compound class with potential pharmaceutical applications. This research outlines a new route to synthesize 3,3-difluoroazetidinones, indicating the significance of difluoroacetamide derivatives in the development of novel compounds (Bordeau et al., 2006).

Synthesis of Liquid Crystal Display Materials

The study on the synthesis of 4-bromo-4'-hydroxybiphenyl, a key intermediate for producing liquid crystal display materials, reflects the broader utility of bromo-hydroxy compounds in material science. The research demonstrated efficient synthesis methods, contributing to advancements in display technology materials (Ren Guo-du, 2001).

Advances in Organic Synthesis

Research on the dibromohydration of N-(2-alkynylaryl)acetamide for the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide illustrates the compound's role in facilitating novel organic synthesis methods. This method operates under mild conditions without metal catalysis, showing the adaptability of bromoacetamide derivatives in synthetic chemistry (Qiu et al., 2017).

Development of Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide serves as an intermediate for the complete natural synthesis of antimalarial drugs, showcasing its importance in medicinal chemistry. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights the potential of this compound in drug synthesis and development (Magadum & Yadav, 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c9-8(10,11)7(14)12-5-3-1-2-4-6(5)13/h1-4,13H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMHHFWTYFGZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(F)(F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442846
Record name 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide

CAS RN

239136-81-3
Record name 2-bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Wang, P Wang, Q Zhang, P Du, J Zhang, H Deng… - Tetrahedron, 2020 - Elsevier
A facile and efficient method for construction of S-CF 2 or O-CF 2 bonds through intermolecular radical nucleophilic substitution (S RN 1) reaction of 2-bromo-2,2-difluoro-N-…
Number of citations: 5 www.sciencedirect.com
M Colella, P Musci, R Luisi… - Targets in Heterocyclic …, 2019 - ricerca.uniba.it
In view of the expanding interest in fluorinated heterocycles, the installation of a fluoroalkyl group in a molecule represents a challenging task in organic synthesis. Nowadays, …
Number of citations: 2 ricerca.uniba.it
WR Dolbier Jr, CR Burkholder, M Médebielle - Journal of fluorine chemistry, 1999 - Elsevier
Facile syntheses of CF 2 Br-substituted heterocycles are reported. Preparation of 2-(bromodifluoromethyl)benzoxazole (2) was achieved in two steps by reaction of 2-aminophenol (3) …
Number of citations: 53 www.sciencedirect.com
J Boyer, E Arnoult, M Médebielle… - Journal of medicinal …, 2011 - ACS Publications
This paper reports the synthesis and antiviral properties of new difluoromethylbenzoxazole (DFMB) pyrimidine thioether derivatives as non-nucleoside HIV-1 reverse transcriptase …
Number of citations: 101 pubs.acs.org

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